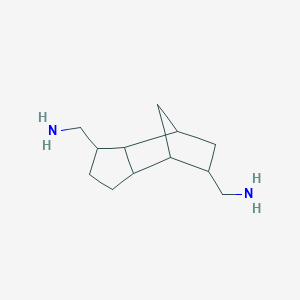

Octahydro-4,7-methano-1H-indene-5,-dimethylamine

Description

Octahydro-4,7-methano-1H-indene-5,-dimethylamine (CAS 68889-71-4) is a bicyclic amine derivative with a tricyclo[5.2.1.0²,⁶]decane backbone substituted with a dimethylamine group (-N(CH₃)₂) at the 5-position. Its molecular formula is C₁₁H₁₉N, and it belongs to a class of structurally rigid, polycyclic compounds with applications in specialty chemical synthesis.

Key properties include:

- Thermal Stability: Decomposes at 348–365°C in inert atmospheres, releasing dimethylamine (m/z = 58–59) and water. In synthetic air, exothermic oxidation occurs at similar temperatures, indicating reactivity with oxygen .

- Hazard Profile: Dimethylamine derivatives are corrosive to metals (e.g., aluminum, copper) and reactive with oxidizing agents, acids, and halogens, necessitating careful handling .

Properties

IUPAC Name |

[8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-12H,1-6,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGTVLDXRIBHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(C2C1CN)CC3CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76364-76-6 | |

| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076364766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the catalytic hydrogenation of 4,7-methano-1H-indene derivatives. This method typically requires:

- Starting Materials: 4,7-methano-1H-indene derivatives, which serve as the polycyclic hydrocarbon framework precursor.

- Catalysts: Palladium or platinum catalysts are commonly employed to facilitate the hydrogenation process.

- Reaction Conditions: High-pressure hydrogen gas (often several atmospheres) and elevated temperatures are essential to achieve complete saturation of the ring system, converting the indene structure into the octahydro form.

- Process: The reaction proceeds via the addition of hydrogen across the unsaturated bonds in the indene derivative, saturating the rings and preserving the methano bridge structure.

This hydrogenation step is often followed by amination to introduce the dimethylamine group at the 5-position of the octahydro-4,7-methano-1H-indene scaffold. Amination can be achieved via nucleophilic substitution or reductive amination methods depending on the precursor functionalities.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

- Large-scale Hydrogenation Reactors: Equipped with precise control systems to maintain optimal pressure, temperature, and catalyst activity.

- Continuous Flow Reactors: These reactors enhance reaction efficiency and yield by ensuring consistent reactant flow and better heat/mass transfer.

- Catalyst Recovery and Recycling: To optimize cost and environmental impact, catalysts such as palladium on carbon are recovered and reused.

The industrial process emphasizes safety, reproducibility, and purity, often incorporating multiple purification steps such as distillation or crystallization to isolate the final amine compound.

Alternative Synthetic Strategies

Although hydrogenation of indene derivatives is the most common route, alternative methods reported in the literature include:

- Reductive Amination: Starting from octahydro-4,7-methano-1H-indene-5-aldehyde intermediates, reductive amination with dimethylamine sources and reducing agents (e.g., sodium cyanoborohydride) can yield the target amine.

- Nucleophilic Substitution: Halogenated intermediates at the 5-position can undergo substitution with dimethylamine under basic conditions.

These alternative routes may be chosen based on availability of starting materials or desired stereochemical outcomes.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4,7-methano-1H-indene derivatives | Pd or Pt catalyst, H2 gas | High pressure, elevated temp | High yield, well-established | Requires high pressure equipment |

| Reductive Amination | Octahydro-4,7-methano-1H-indene-5-aldehyde | Dimethylamine, NaBH3CN or similar | Mild temperature, inert atmosphere | Selective amination | Requires aldehyde intermediate |

| Nucleophilic Substitution | 5-halogenated octahydro derivative | Dimethylamine, base (NaOH) | Moderate temperature | Simple reagents | Halogenated precursors needed |

Research Findings and Analytical Notes

- The hydrogenation reaction is highly dependent on catalyst choice and reaction parameters; palladium catalysts tend to provide higher selectivity and fewer side products than platinum under comparable conditions.

- The bridged bicyclic structure of the compound imparts steric constraints, influencing regioselectivity during amination steps.

- Reductive amination offers a milder alternative that can be more suitable for sensitive functional groups but requires prior synthesis of the aldehyde intermediate.

- Industrial processes favor continuous flow hydrogenation due to enhanced control and scalability, which improves reproducibility and reduces catalyst degradation.

- Purification of the final product often involves chromatographic techniques or recrystallization to achieve high purity required for biochemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indene-5,-dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halides, ethers.

Scientific Research Applications

Octahydro-4,7-methano-1H-indene-5,-dimethylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-indene-5,-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Thermal and Chemical Stability

- Amine vs. Ester: The dimethylamine derivative decomposes at 348–365°C with dimethylamine release, while the dicarboxylate ester (non-reactive side chains) exhibits superior stability, likely due to the absence of redox-active amine groups .

- Aldehydes vs. Alcohols : Aldehyde derivatives (e.g., 30168-23-1) are stable in fragrance matrices but may undergo oxidation over time. Alcohols (e.g., 13380-89-7) are prone to dehydration or esterification under acidic conditions .

Reactivity and Hazards

- Amine Reactivity : The dimethylamine group in the target compound reacts violently with oxidizers (e.g., peroxides) and acids, unlike esters or aldehydes, which are less reactive .

- Corrosivity : Dimethylamine derivatives corrode metals, whereas esters and alcohols are less corrosive, enabling broader material compatibility .

Q & A

Q. What experimental methods are recommended for synthesizing Octahydro-4,7-methano-1H-indene-5-dimethylamine?

The synthesis of this compound can be approached via photopolymerization or esterification reactions. For example, acrylate-based photopolymer resins (e.g., Loctite™ 3D 3830) utilize structurally similar bicyclic compounds, where reaction conditions such as UV light exposure and initiator concentrations are critical . Additionally, esterification pathways involving diols or diacrylates (e.g., 1,1'-[(octahydro-4,7-methano-1H-indene-5-diyl)bis(methylene)] ester) require precise stoichiometric control and catalysts like sulfuric acid or enzyme-mediated systems .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving the bicyclic framework and dimethylamine substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Structural data, including InChI and stereochemical descriptors, are available in PubChem entries .

Q. What thermodynamic properties are critical for experimental design?

The heat capacity () of the compound has been experimentally measured across a temperature range of 100–300 K, with an average error margin of <3% using adiabatic calorimetry. These values are vital for optimizing reaction conditions (e.g., exothermicity control) and modeling phase transitions .

Q. What safety protocols should be followed during handling?

While regulatory assessments classify this compound as low-risk (no mandatory hazard labeling), standard precautions include avoiding ignition sources, using fume hoods, and wearing PPE (gloves, goggles). Storage should adhere to guidelines for amine derivatives, including inert atmospheres and moisture-free environments .

Advanced Research Questions

Q. How can density functional theory (DFT) improve understanding of its electronic structure?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are recommended for modeling thermochemical properties. Studies show that including gradient corrections and spin-density terms reduces deviations in atomization energies (<2.4 kcal/mol) and ionization potentials, enabling accurate predictions of reactivity and orbital interactions .

Q. What catalytic applications exist for derivatives of this compound?

Ruthenium nanoparticles supported on cellulose (Ru@Cellulose) exhibit enhanced catalytic activity in dehydrogenation reactions. For example, dimethylamine borane dehydrogenation achieves a turnover frequency (TOF) of 122.56 mol H₂/(mol Ru·h), attributed to the compound’s rigid bicyclic framework stabilizing catalytic intermediates .

Q. How can reaction mechanisms (e.g., substitution, oxidation) be experimentally validated?

Oxidation pathways can be tracked via gas chromatography-mass spectrometry (GC-MS) to detect ketone or aldehyde derivatives (e.g., octahydro-1H-inden-5-one). Reductive pathways (e.g., alkane formation) require hydrogenation catalysts (Pd/C or PtO₂) under controlled pressures. Isotopic labeling (e.g., ¹⁸O in oxidation studies) clarifies mechanistic steps .

Q. How to resolve contradictions between computational and experimental thermochemical data?

Discrepancies in heat capacity or enthalpy values may arise from approximations in DFT functionals. Calibration using experimental data combined with post-Hartree-Fock methods (e.g., MP2 or CCSD(T)) improves accuracy. Systematic error analysis (e.g., comparing atomization energies across multiple functionals) identifies optimal computational protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.